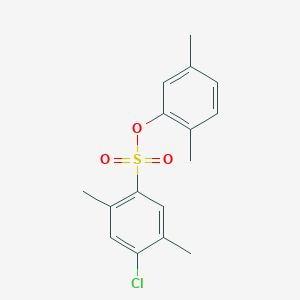
2,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate is a chemical compound known for its applications in various scientific research fields. This compound, with the molecular formula C16H17ClO3S, is a sulfonate ester that has been utilized in biochemistry, pharmacology, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate typically involves the reaction of 2,5-dimethylphenol with 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives such as 2,5-dimethylphenyl 4-aminobenzene-1-sulfonate.
Oxidation: Formation of 2,5-dimethylbenzoic acid derivatives.
Reduction: Formation of 2,5-dimethylphenyl 4-chlorobenzene-1-sulfide.
Applications De Recherche Scientifique
2,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, affecting their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethylphenyl 4-chlorobenzene-1-sulfonate
- 2,5-Dimethylphenyl 4-methylbenzene-1-sulfonate
- 2,5-Dimethylphenyl 4-nitrobenzene-1-sulfonate
Uniqueness
2,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate is unique due to its specific structural features, such as the presence of both methyl and chloro substituents on the benzene rings. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl) 4-chloro-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c1-10-5-6-11(2)15(7-10)20-21(18,19)16-9-12(3)14(17)8-13(16)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIHJCDTWZGKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

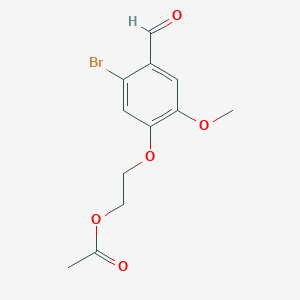
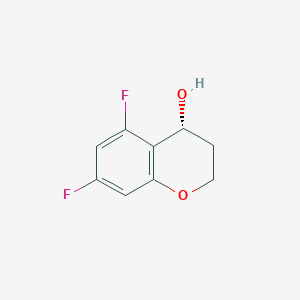
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2837499.png)
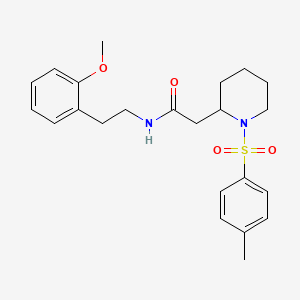
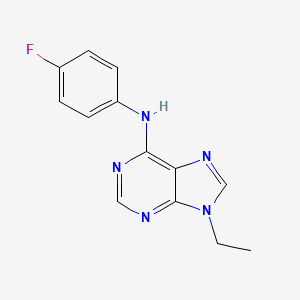
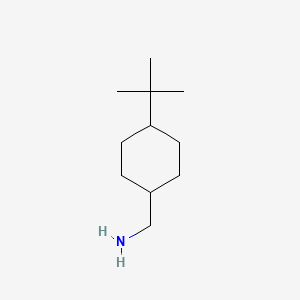
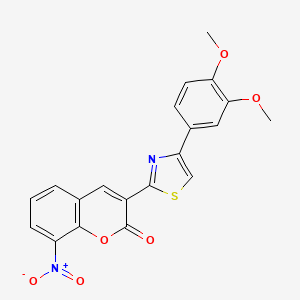
![1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2837505.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,6-difluorobenzenecarboxylate](/img/structure/B2837508.png)
![(2E)-3-(furan-2-yl)-N-[1-(thiophen-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2837511.png)
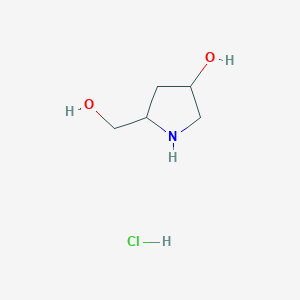
![4-[(4-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2837515.png)
![2,3-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2837517.png)
